molecular formula C6H12N2O B2594057 (3R,5R)-3,5-dimethylpiperazin-2-one CAS No. 1260619-40-6

(3R,5R)-3,5-dimethylpiperazin-2-one

Cat. No.: B2594057
CAS No.: 1260619-40-6
M. Wt: 128.175
InChI Key: URZBIOXYNMRLJS-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,5R)-3,5-dimethylpiperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.175 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. As a building block, it can be inferred that this compound may participate in various chemical reactions depending on the specific research context .

Scientific Research Applications

Bioactive Diversity and Drug Discovery Potential

DKPs, including variants similar to "(3R,5R)-3,5-dimethylpiperazin-2-one," have demonstrated a wide range of bioactive properties. This diversity includes anti-tumor, neuroprotective, immune and metabolic regulatory, oxytocin inhibitory, and anti-inflammatory effects. Additionally, DKPs have shown antibiotic activity, inhibition of platelet-activating factor (PAF), plasminogen activator inhibition, and effects on T-cell mediated immunity. Their rigid structure, chiral nature, and varied side chains contribute to their medicinal applications (Wang et al., 2013).

Synthesis and Pharmaceutical Impurities

Research has focused on novel synthesis methods for compounds like omeprazole, which is structurally related to DKPs through its synthetic pathway. These studies provide insights into the development of proton pump inhibitors and highlight the significance of managing pharmaceutical impurities in the production process. This research underscores the complex chemistry involved in synthesizing and purifying compounds related to "this compound" and their importance in pharmaceutical manufacturing (Saini et al., 2019).

Chemical Stability and Formulation Challenges

The stability and formulation of compounds structurally related to "this compound" are critical areas of study. For example, pantoprazole sodium sesquihydrate, a proton pump inhibitor used for treating peptic ulcers, shares similarities in chemical challenges during its formulation. Research in this area emphasizes the need to consider the stability of such compounds when developing pharmaceutical formulations, as their instability could impact the efficacy and safety of the final product (Shelekhova et al., 2020).

Future Directions

The future directions for research involving “(3R,5R)-3,5-dimethylpiperazin-2-one” are not provided in the search results. As a building block, it can be inferred that this compound may be used in a variety of research contexts .

Properties

IUPAC Name

(3R,5R)-3,5-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBIOXYNMRLJS-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.